molecular formula C18H21BrFNO B2853467 2-(3-bromoadamantan-1-yl)-N-(4-fluorophenyl)acetamide CAS No. 380643-13-0

2-(3-bromoadamantan-1-yl)-N-(4-fluorophenyl)acetamide

Cat. No. B2853467
CAS RN: 380643-13-0
M. Wt: 366.274
InChI Key: CMBHHFIAUUSMJL-UHFFFAOYSA-N
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Description

2-(3-bromoadamantan-1-yl)-N-(4-fluorophenyl)acetamide, also known as 3B-Fluoro-AMPH, is a new psychoactive substance that belongs to the class of amphetamines. It is a novel compound that has recently gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-(3-bromoadamantan-1-yl)-N-(4-fluorophenyl)acetamidePH involves the inhibition of the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which enhances their signaling and improves cognitive function. Additionally, 2-(3-bromoadamantan-1-yl)-N-(4-fluorophenyl)acetamidePH has been shown to activate the release of these neurotransmitters, which further enhances their effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3-bromoadamantan-1-yl)-N-(4-fluorophenyl)acetamidePH include increased dopamine and norepinephrine release and enhanced cognitive function. It has been found to improve attention, memory, and learning in preclinical studies. Additionally, it has been shown to have less cardiovascular and thermogenic effects compared to traditional amphetamines, which makes it a safer alternative.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(3-bromoadamantan-1-yl)-N-(4-fluorophenyl)acetamidePH in lab experiments include its potential therapeutic applications, its ability to enhance cognitive function, and its safety profile. However, the limitations of using 2-(3-bromoadamantan-1-yl)-N-(4-fluorophenyl)acetamidePH include its complex synthesis method, its limited availability, and the need for further research to determine its long-term safety and efficacy.

Future Directions

There are several future directions for the research on 2-(3-bromoadamantan-1-yl)-N-(4-fluorophenyl)acetamidePH. These include further preclinical studies to determine its safety and efficacy, clinical trials to test its potential therapeutic applications, and the development of new analogs with improved pharmacological properties. Additionally, there is a need for research on the long-term effects of 2-(3-bromoadamantan-1-yl)-N-(4-fluorophenyl)acetamidePH and its potential for abuse and addiction.
Conclusion:
In conclusion, 2-(3-bromoadamantan-1-yl)-N-(4-fluorophenyl)acetamidePH is a novel compound with potential therapeutic applications in neuropsychiatric disorders. Its mechanism of action involves the inhibition of dopamine and norepinephrine reuptake, which enhances cognitive function. While it has shown promising results in preclinical studies, further research is needed to determine its safety and efficacy in humans. The development of new analogs with improved pharmacological properties is also a promising area of research.

Synthesis Methods

The synthesis of 2-(3-bromoadamantan-1-yl)-N-(4-fluorophenyl)acetamidePH involves the reaction of 3-bromoadamantane with N-(4-fluorophenyl)acetamide in the presence of a reducing agent. The reaction is carried out in a solvent such as acetic acid or ethanol, and the product is purified through recrystallization. The synthesis of 2-(3-bromoadamantan-1-yl)-N-(4-fluorophenyl)acetamidePH is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

2-(3-bromoadamantan-1-yl)-N-(4-fluorophenyl)acetamidePH has shown promising results in preclinical studies as a potential treatment for various neuropsychiatric disorders such as attention deficit hyperactivity disorder (ADHD) and depression. It has been found to increase the release of dopamine and norepinephrine in the brain, which are neurotransmitters associated with mood regulation and cognitive function. Additionally, it has been shown to have less abuse potential and fewer side effects compared to traditional amphetamines.

properties

IUPAC Name

2-(3-bromo-1-adamantyl)-N-(4-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrFNO/c19-18-8-12-5-13(9-18)7-17(6-12,11-18)10-16(22)21-15-3-1-14(20)2-4-15/h1-4,12-13H,5-11H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMBHHFIAUUSMJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)Br)CC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-bromoadamantan-1-yl)-N-(4-fluorophenyl)acetamide

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